molecular formula C25H18N4OS B2595993 (E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 1321800-16-1

(E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Cat. No.: B2595993
CAS No.: 1321800-16-1
M. Wt: 422.51
InChI Key: VZBGWRWFXZBLEO-RCCKNPSSSA-N
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Description

(E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide (CAS: 1321862-60-5) is a synthetic small molecule characterized by a thiazole core substituted with a biphenyl group, a cyanovinyl linker, and a terminal benzamide moiety. The biphenyl group enhances hydrophobic interactions, while the cyanovinyl moiety may facilitate π-π stacking and dipole interactions in biological targets . Synthesis typically involves condensation reactions between thiosemicarbazides and benzodioxine derivatives under acidic conditions, as seen in analogous protocols .

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4OS/c26-14-21(15-28-22-12-10-20(11-13-22)24(27)30)25-29-23(16-31-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,15-16,28H,(H2,27,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBGWRWFXZBLEO-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-([1,1’-biphenyl]-4-yl)thiazole and 2-cyanovinyl derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium cyanide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It could be used in assays to investigate enzyme activity or as a probe in molecular imaging.

Medicine

The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways. Its efficacy and safety would need to be evaluated through preclinical and clinical studies.

Industry

In the industrial sector, (E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations:

Biphenyl vs. Chlorophenyl : The biphenyl group in the target compound increases molecular weight and hydrophobicity (LogP ~3.8) compared to the chlorophenyl analogue (LogP ~2.5). This may enhance target binding but reduce aqueous solubility .

Cyanovinyl Linker: The cyanovinyl group in the target compound and its isobutylphenyl analogue likely improves binding affinity through dipole interactions, a feature absent in the dimethylamino or thiophene derivatives .

Benzamide Terminal Group : Present in both the target compound and the thiophene derivative, this group may contribute to hydrogen bonding with biological targets, as seen in antimicrobial assays .

Biological Activity

The compound (E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a member of the thiazole derivative family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SARs), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H19N3S, with a molar mass of 393.5 g/mol. The structure includes a thiazole ring, a biphenyl moiety, and an amide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H19N3S
Molar Mass393.5 g/mol
CAS Number476675-61-3

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiazole ring can enhance activity against various bacterial strains. A series of thiazole analogs were synthesized and tested against Escherichia coli and Staphylococcus aureus , demonstrating potent inhibitory effects with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Antiviral Activity

Thiazole derivatives have also been explored for antiviral applications. For example, a related compound demonstrated high potency against the hepatitis C virus (HCV). The structure-activity relationship studies revealed that electron-withdrawing groups at specific positions on the phenyl ring significantly enhanced antiviral efficacy .

Anticancer Potential

The anticancer activity of thiazole derivatives is another area of interest. Compounds similar to this compound have been shown to inhibit cancer cell proliferation in various models. A notable study reported that certain thiazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa and MCF-7, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymatic Activity : Some thiazole derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose metabolism .
  • Cell Cycle Arrest : Thiazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The results indicated that modifications in the thiazole structure could lead to enhanced antimicrobial properties, making them suitable candidates for further development as antibiotics .

Case Study 2: Antiviral Activity Against HCV

In vitro studies on thiazole derivatives showed promising results against HCV, with some compounds achieving significant reductions in viral load in infected cell cultures. The SAR analysis suggested that specific substitutions on the thiazole ring could optimize antiviral potency .

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